Fluvastatin Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

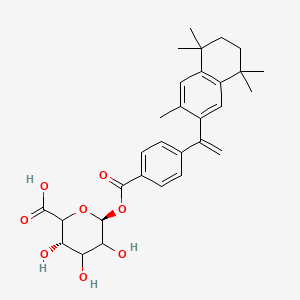

Fluvastatin Methyl Ester is a derivative of Fluvastatin . Fluvastatin is a member of the statin drug class, used to treat hypercholesterolemia and to prevent cardiovascular disease . It works by reducing the levels of “bad” cholesterol (low-density lipoprotein, or LDL), increasing levels of “good” cholesterol (high-density lipoprotein, or HDL), and lowering triglycerides (a type of fat in the blood) .

Synthesis Analysis

The key step in the synthesis of Fluvastatin is the enantioselective addition of diketene E to the aldehyde C mediated by the enantiopure Schiff base D and titanium isopropoxide .Molecular Structure Analysis

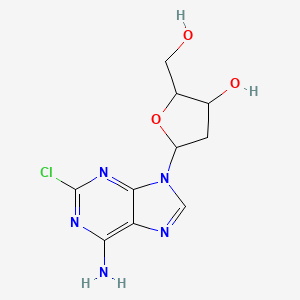

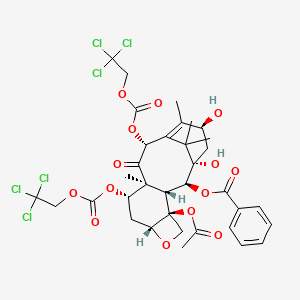

The molecular formula of Fluvastatin Methyl Ester is C25H28FNO4 . It is a derivative of Fluvastatin, which is a member of the statin drug class .Chemical Reactions Analysis

As an ester, Fluvastatin Methyl Ester can undergo hydrolysis in the presence of a strong-acid catalyst . This reaction is reversible and does not go to completion. The products are a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The molecular formula of Fluvastatin Methyl Ester is C25H28FNO4 . More detailed physical and chemical properties may be found in specialized databases or scientific literature .Scientific Research Applications

Cardiovascular Diseases

Fluvastatin Methyl Ester, like other statins, is frequently prescribed for reducing morbidity and mortality related to cardiovascular diseases . It reduces circulating atherogenic lipoproteins as a result of inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical intermediary in cholesterol biosynthesis .

Hypercholesterolemia Treatment

Statins, including Fluvastatin Methyl Ester, are used in the treatment of hypercholesterolemia . Clinical studies have shown that statins significantly reduce the risk of heart attack and death in patients with proven coronary artery disease .

Anti-inflammatory Action

Apart from lipid-lowering activity, statins improve endothelial function, maintain plaque stability, and prevent thrombus formation . There is also an increased interest in statins’ non-lipid activities such as an anti-inflammatory action .

Analytical Methods for Determination of Statins

Fluvastatin Methyl Ester, as a statin, is a subject of analytical methods for determination of statins . These methods are employed throughout the entire life cycle of a drug, from design and manufacture, elucidating the mechanism of biotransformation, clinical trials, dosage scheme adjustment, its introduction into the marketplace, quality control, and pharmacovigilance to drug recycling and disposal with emphasis on environmental protection .

Nonalcoholic Steatohepatitis (NASH) Treatment

Statins, including Fluvastatin Methyl Ester, have garnered attention for their therapeutic potential in NASH . Evidence suggests that statins not only manifest anti-inflammatory and antifibrotic properties but also impart a multifaceted beneficial impact on hepatic health .

Tuberculosis Prevention

Cholesterol biosynthesis inhibitors, such as Fluvastatin Methyl Ester, protect hypercholesterolemic patients against developing active tuberculosis . This suggests that these drugs could help the host control the pathogen at the initial stages of the disease .

Mechanism of Action

Target of Action

Fluvastatin Methyl Ester primarily targets the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is responsible for converting HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis .

Mode of Action

Fluvastatin selectively and competitively inhibits HMG-CoA reductase . By inhibiting this enzyme, fluvastatin reduces the conversion of HMG-CoA to mevalonate, thereby decreasing the production of cholesterol .

Biochemical Pathways

The inhibition of HMG-CoA reductase by fluvastatin leads to a decrease in cholesterol biosynthesis . This reduction in cholesterol levels triggers an upregulation of low-density lipoprotein (LDL) receptor expression, improving serum clearance . Additionally, fluvastatin has been shown to reduce platelet aggregation through PPARα and PPAR-γ .

Pharmacokinetics

Approximately 95% of a single dose of fluvastatin is excreted via the biliary route with less than 2% as the parent compound . At high doses, the pharmacokinetics of fluvastatin are non-linear, possibly due to saturation of hepatic uptake .

Safety and Hazards

Future Directions

Fluvastatin is indicated for hypercholesterolemia and mixed dyslipidemia to decrease the amount of total cholesterol in the blood. When combined with a low-fat diet, a weight-loss program, and exercise, fluvastatin may reduce the risk of heart attack and stroke in people who have heart disease or are at risk of developing heart disease . Future research may focus on optimizing the use of Fluvastatin and its derivatives in treating these conditions.

properties

| { "Design of the Synthesis Pathway": "The synthesis of Fluvastatin Methyl Ester can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Methyl iodide", "Sodium hydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Sodium borohydride", "Benzaldehyde", "Piperidine", "Chloroacetyl chloride", "Lithium aluminum hydride", "Fluvastatin" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with methyl iodide and sodium hydride to form ethyl 2-methyl-3-oxobutanoate.", "Step 2: Ethyl 2-methyl-3-oxobutanoate is then hydrolyzed with hydrochloric acid to form 2-methyl-3-hydroxybutanoic acid.", "Step 3: The hydroxy acid is then converted to its methyl ester by reaction with methanol and hydrochloric acid.", "Step 4: The resulting methyl ester is reduced to the corresponding alcohol using sodium borohydride.", "Step 5: The alcohol is then reacted with benzaldehyde and piperidine to form the corresponding Schiff base.", "Step 6: The Schiff base is then reacted with chloroacetyl chloride to form the corresponding chloroacetamide.", "Step 7: The chloroacetamide is reduced with lithium aluminum hydride to form Fluvastatin Methyl Ester.", "Step 8: Fluvastatin Methyl Ester is then purified and isolated from the reaction mixture." ] } | |

CAS RN |

786710-21-2 |

Molecular Formula |

C25H28FNO4 |

Molecular Weight |

425.50 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

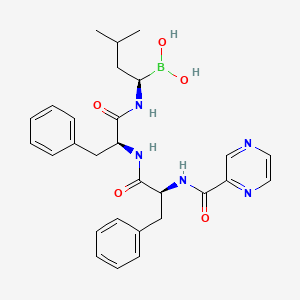

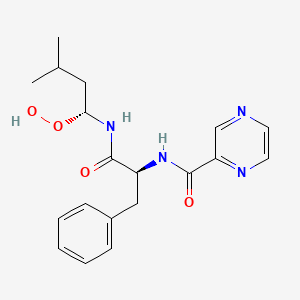

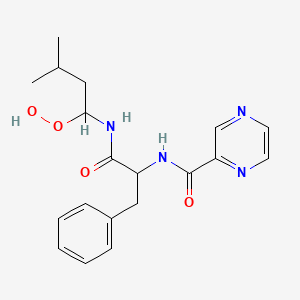

![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)

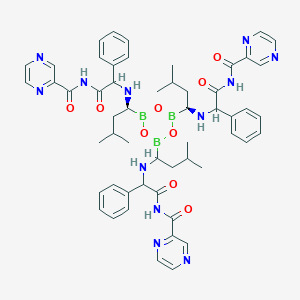

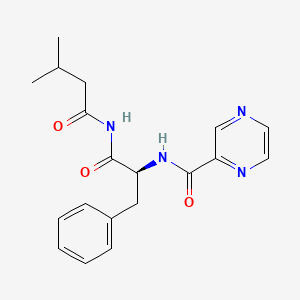

![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)